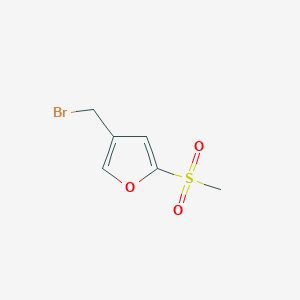

4-(Bromomethyl)-2-methanesulfonylfuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . Methanesulfonyl compounds, on the other hand, contain a methanesulfonyl group (-SO2CH3) and are known for their use in sulfonylation reactions .

Molecular Structure Analysis

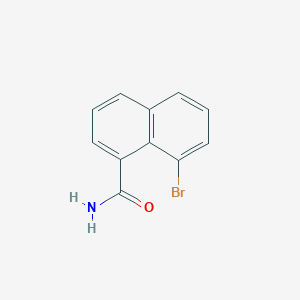

The molecular structure of “4-(Bromomethyl)-2-methanesulfonylfuran” would likely consist of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a bromomethyl group attached at the 4-position and a methanesulfonyl group attached at the 2-position .

Chemical Reactions Analysis

Bromomethyl compounds are known to undergo various types of reactions due to the presence of the bromine atom, which is a good leaving group . Methanesulfonyl compounds are often used in sulfonylation reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Furan Sulfonylhydrazones

A study by Gündüzalp et al. (2016) focuses on the synthesis and characterization of furan sulfonylhydrazones derived from methane sulfonic acid hydrazide, including their inhibition activities against the carbonic anhydrase I isoenzyme. Their research provides insights into the structural optimization of furan derivatives for potential therapeutic applications (Gündüzalp et al., 2016).

Synthesis of 2-Amino-4,5-dihydro-3-methanesulfonylfurans

Yamagata et al. (2005) explored the synthesis of 2-amino-4,5-dihydro-3-methanesulfonylfurans through the deamidation of tetrahydro-2-imino-3-methanesulfonyl-3-furancarboxamides. This work highlights the chemical versatility of methanesulfonyl furans in organic synthesis (Yamagata et al., 2005).

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Research by Ogura et al. (1980) on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions illustrates the chemical transformations relevant to industrial and environmental chemistry applications (Ogura et al., 1980).

Photoreductive Dehalogenation of Bromoform

Kuhler et al. (1993) studied the photoreductive dehalogenation of bromoform using titanium dioxide-cobalt macrocycle hybrid catalysts, demonstrating the potential of such compounds in environmental remediation through the reductive dehalogenation of halogenated organic compounds (Kuhler et al., 1993).

Multi-Coupling Reagent

A study by Auvray et al. (1985) on 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent provides insight into the synthesis of highly functionalized sulfones, showcasing the utility of bromomethylated furans in complex organic synthesis processes (Auvray et al., 1985).

Methanogenic Inhibitors in Ruminal Cultures

Zhou et al. (2011) investigated the effects of methanogenic inhibitors on methane production and the abundances of methanogens and cellulolytic bacteria in in vitro ruminal cultures. This research contributes to the understanding of microbial interactions and methane mitigation in ruminant agriculture (Zhou et al., 2011).

Wirkmechanismus

Target of Action

Compounds like “4-(Bromomethyl)-2-methanesulfonylfuran” often target specific enzymes or receptors in the body. For example, bromomethyl groups are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

The bromomethyl group in “this compound” could potentially undergo nucleophilic substitution reactions with biological targets. This could lead to the formation of covalent bonds with amino acids in proteins, potentially altering their function .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets. Compounds with bromomethyl groups often participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .

Safety and Hazards

Zukünftige Richtungen

The future directions for “4-(Bromomethyl)-2-methanesulfonylfuran” would depend on its potential applications. If it shows promise as an intermediate in organic synthesis or as a potential pharmaceutical compound, future research could focus on optimizing its synthesis, studying its reactivity, and exploring its potential uses .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-methylsulfonylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWSQRPKCDFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CO1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)